N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18-10-15(11-20-18)19(23)21-16-3-1-2-12(9-16)13-4-5-17-14(8-13)6-7-24-17/h1-5,8-9,15H,6-7,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXGCNLWVQJJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(=O)NC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced through a series of reactions involving amide formation and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of chiral catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Examples include:
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Pyrrolidine derivatives: Compounds with pyrrolidine rings but different aromatic substituents, such as N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide.
Uniqueness
N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of a benzofuran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of potential modifications and applications, making it a versatile compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
